![molecular formula C14H11ClN4O3S B603849 3-[7-(4-chlorophenyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid CAS No. 1049030-39-8](/img/structure/B603849.png)

3-[7-(4-chlorophenyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

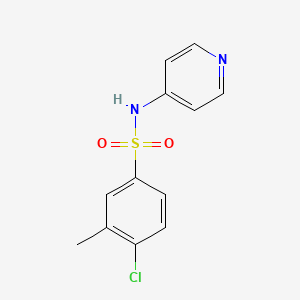

The compound “3-[7-(4-chlorophenyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid” is a heterocyclic compound with a molecular formula of C14H11ClN4O3S . It belongs to the class of 1,2,4-triazine derivatives, which are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazine ring fused with a 1,3,4-thiadiazine ring . The triazine ring is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Scientific Research Applications

Anticancer Applications

Research by Saad et al. (2011) delved into the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, using a variety of halo compounds. The study unveiled that some synthesized compounds exhibit significant anticancer activities against various cancer cell lines, marking them as potential cytotoxic agents. Notably, compounds such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid were identified as active cytotoxic agents (Saad & Moustafa, 2011).

Antibacterial and Antifungal Applications

Another study by Holla et al. (1998) explored the condensation of 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones with various aromatic carboxylic acids to yield 7-substituted-3-arylmethyl-4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. This research highlighted the antibacterial potential of the newly synthesized compounds, pointing to their possible application in combating bacterial infections (Holla, Sarojini, & Gonsalves, 1998).

Synthesis and Pharmacological Studies

Bandgar and Pandit (2003) documented the synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions. This process produces 2-oxazolines in excellent yield, demonstrating the versatility of triazine derivatives in synthesizing compounds with potential pharmacological applications (Bandgar & Pandit, 2003).

properties

IUPAC Name |

3-[7-(4-chlorophenyl)-4-oxo-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O3S/c15-9-3-1-8(2-4-9)11-7-23-14-17-16-10(5-6-12(20)21)13(22)19(14)18-11/h1-4H,5-7H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWHBFGHHFIOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN2C(=O)C(=NN=C2S1)CCC(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B603767.png)

![3-[3-(azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B603769.png)

![3-(Azepan-1-ylmethyl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603771.png)

![3-(1-Azepanylmethyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603772.png)

![3-(1-Azepanylmethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603774.png)

![3-(Azepan-1-ylmethyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603775.png)

![3-(1-Azepanylmethyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603777.png)

![3-(1-Azepanylmethyl)-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603779.png)

![3-(1-Azepanylmethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603781.png)

![3-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B603787.png)

![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B603789.png)